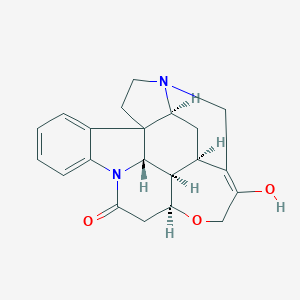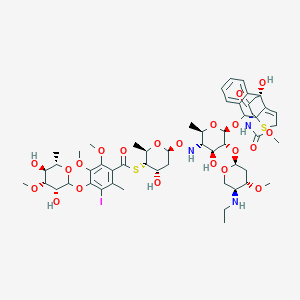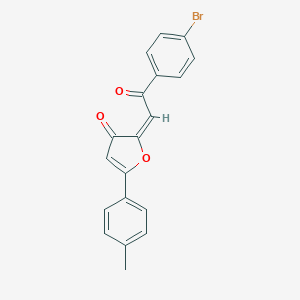![molecular formula C18H20N2O2 B236393 4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide, commonly known as EPAC activator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
EPAC activator works by activating the EPAC signaling pathway, which regulates various cellular processes, including cell proliferation, migration, and differentiation. EPAC activator binds to the cyclic AMP (cAMP) binding domain of EPAC, leading to a conformational change that activates the protein. Activated EPAC then interacts with downstream effectors, such as Rap1 and Ras, to regulate various cellular processes. EPAC activator has been shown to enhance EPAC-mediated signaling and inhibit cAMP-mediated signaling, leading to various physiological effects.
Biochemical and Physiological Effects:
EPAC activator has been shown to have various biochemical and physiological effects, depending on the specific cell type and disease model. EPAC activator has been shown to inhibit platelet aggregation and reduce cardiac hypertrophy in animal models of cardiovascular diseases. EPAC activator has also been shown to enhance neuronal survival in animal models of neurological disorders. EPAC activator has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects, making it a promising therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPAC activator has several advantages and limitations for laboratory experiments. The advantages include its specificity for EPAC signaling, its ability to activate EPAC in various cell types, and its potential therapeutic applications. The limitations include its complex synthesis method, its low solubility in water, and its potential toxicity at high concentrations. EPAC activator requires optimization of reaction conditions and careful dosing to avoid toxicity and ensure reproducibility of results.
Direcciones Futuras
EPAC activator has several potential future directions for scientific research. These include the development of more potent and selective EPAC activators, the optimization of reaction conditions for higher yield and purity, the investigation of EPAC activator in various disease models, and the identification of downstream effectors of EPAC signaling. EPAC activator has the potential to be a promising therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
The synthesis of EPAC activator involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-(propanoylamino)aniline with 4-fluorobenzoyl chloride to form 4-(propanoylamino)-4'-fluorobenzanilide. This intermediate compound is then reacted with 4-ethylbenzoyl chloride to form the final product, 4-ethyl-N-[4-(propanoylamino)phenyl]benzamide. The purity and yield of the final product depend on the optimization of reaction conditions, such as temperature, solvent, and reagent concentration.
Aplicaciones Científicas De Investigación
EPAC activator has been extensively studied for its potential therapeutic applications in various diseases, such as cardiovascular diseases, cancer, and neurological disorders. EPAC activator has been shown to activate the exchange protein directly activated by cAMP (EPAC), a signaling molecule that regulates various cellular processes, including cell proliferation, migration, and differentiation. EPAC activator has been shown to inhibit platelet aggregation, reduce cardiac hypertrophy, and enhance neuronal survival, making it a promising therapeutic agent for various diseases.
Propiedades
Nombre del producto |
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-13-5-7-14(8-6-13)18(22)20-16-11-9-15(10-12-16)19-17(21)4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
RLFWJONUZDITJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
